molecular formula C12H26S B1662011 Hexane, 1,1'-thiobis- CAS No. 6294-31-1

Hexane, 1,1'-thiobis-

Cat. No.: B1662011
CAS No.: 6294-31-1
M. Wt: 202.4 g/mol
InChI Key: LHNRHYOMDUJLLM-UHFFFAOYSA-N
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Description

Hexane, 1,1'-thiobis- (CAS No. 6294-31-1) is an organosulfur compound characterized by two hexane chains linked via a sulfur atom (thioether bond). Its molecular formula is C₁₂H₂₆S, with a molecular weight of 196.290 g/mol . This compound belongs to the class of dialkyl sulfides, which are widely studied for their chemical stability, reactivity, and applications in organic synthesis and industrial processes.

Properties

IUPAC Name

1-hexylsulfanylhexane
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InChI

InChI=1S/C12H26S/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LHNRHYOMDUJLLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0064206
Record name Hexane, 1,1'-thiobis-
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Molecular Weight

202.40 g/mol
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CAS No.

6294-31-1
Record name Dihexyl sulfide
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Record name Dihexyl thioether
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Record name Hexyl sulfide
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Record name Hexane, 1,1'-thiobis-
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Record name Hexane, 1,1'-thiobis-
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Record name Dihexyl sulphide
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Record name DIHEXYL THIOETHER
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Biochemical Analysis

Biochemical Properties

Hexyl sulfide plays a significant role in biochemical reactions, particularly in the context of sulfur metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the oxidation of Hexyl sulfide. This interaction leads to the formation of sulfoxides and sulfones, which are important intermediates in sulfur metabolism. Additionally, Hexyl sulfide can interact with glutathione, a tripeptide that acts as an antioxidant, forming glutathione conjugates that are crucial for detoxification processes.

Cellular Effects

Hexyl sulfide has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of protein kinases and transcription factors. For instance, Hexyl sulfide can activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism. It also impacts cell proliferation and apoptosis by interacting with key regulatory proteins such as p53 and Bcl-2. Furthermore, Hexyl sulfide has been observed to alter mitochondrial function, affecting cellular bioenergetics and oxidative stress responses.

Molecular Mechanism

The molecular mechanism of Hexyl sulfide involves its interaction with biomolecules at the molecular level. Hexyl sulfide can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, it inhibits the activity of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition results in increased levels of acetylcholine, affecting neurotransmission. Additionally, Hexyl sulfide can induce changes in gene expression by modulating the activity of transcription factors such as NF-κB and AP-1.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Hexyl sulfide can change over time due to its stability and degradation. Hexyl sulfide is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. This degradation can lead to the formation of various byproducts, which may have different biological activities. Long-term studies have shown that Hexyl sulfide can have sustained effects on cellular function, including prolonged activation of signaling pathways and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of Hexyl sulfide vary with different dosages in animal models. At low doses, Hexyl sulfide has been shown to have beneficial effects, such as enhancing antioxidant defenses and reducing inflammation. At high doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound’s effects change dramatically at specific dosage levels. For instance, low doses may promote cell survival, while high doses can induce cell death through apoptosis.

Metabolic Pathways

Hexyl sulfide is involved in several metabolic pathways, primarily related to sulfur metabolism. It is metabolized by cytochrome P450 enzymes to form sulfoxides and sulfones, which are further processed by other enzymes such as sulfotransferases and glutathione S-transferases. These metabolic pathways are crucial for the detoxification and elimination of Hexyl sulfide from the body. Additionally, Hexyl sulfide can influence metabolic flux by altering the levels of key metabolites involved in energy production and redox balance.

Transport and Distribution

Hexyl sulfide is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to accumulate in lipid-rich compartments such as the endoplasmic reticulum and mitochondria. Transporters and binding proteins, such as albumin, can also facilitate the distribution of Hexyl sulfide in the bloodstream. The localization and accumulation of Hexyl sulfide within specific tissues can influence its biological activity and toxicity.

Subcellular Localization

The subcellular localization of Hexyl sulfide is critical for its activity and function. Hexyl sulfide is primarily localized in the endoplasmic reticulum and mitochondria, where it can interact with various enzymes and proteins involved in metabolic processes. Targeting signals and post-translational modifications, such as phosphorylation, can direct Hexyl sulfide to specific subcellular compartments. This localization is essential for the compound’s role in modulating cellular metabolism and signaling pathways.

Biological Activity

Hexane, 1,1'-thiobis- (CAS Number: 6294-31-1), is a sulfur-containing organic compound with significant biological activity. Its molecular formula is C12H26S, and it has a molecular weight of 202.40 g/mol. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.

Hexane, 1,1'-thiobis- is characterized as a clear, colorless liquid with a faint odor. It has a density of 0.849 g/mL at 25°C and exhibits various physical and chemical properties that influence its biological interactions.

Interaction with Enzymes and Proteins:
Hexane, 1,1'-thiobis- plays a crucial role in biochemical reactions related to sulfur metabolism. It interacts with cytochrome P450 enzymes, leading to the formation of sulfoxides and sulfones—important intermediates in sulfur metabolism. Additionally, it forms glutathione conjugates that are vital for detoxification processes.

Cell Signaling Pathways:
The compound influences several cellular processes by modulating protein kinases and transcription factors. Notably, it activates the mitogen-activated protein kinase (MAPK) pathway, which can alter gene expression and metabolic activity. Moreover, it affects cell proliferation and apoptosis through interactions with regulatory proteins such as p53 and Bcl-2.

Mitochondrial Function:
Hexane, 1,1'-thiobis- has been shown to impact mitochondrial function, affecting cellular bioenergetics and oxidative stress responses. This interaction can lead to significant alterations in cellular metabolism.

The molecular mechanism underlying the activity of Hexane, 1,1'-thiobis- involves binding to the active sites of various enzymes. For instance, it inhibits acetylcholinesterase activity, resulting in increased levels of acetylcholine—a neurotransmitter crucial for synaptic transmission. Furthermore, it modulates transcription factors like NF-κB and AP-1, leading to changes in gene expression patterns.

Subcellular Localization

Hexane, 1,1'-thiobis- is primarily localized within the endoplasmic reticulum and mitochondria. This localization is essential for its role in metabolic processes and cellular signaling pathways. Targeting signals and post-translational modifications direct the compound to specific subcellular compartments where it exerts its biological effects.

Neurotoxicity

Several studies have indicated that exposure to n-hexane (a related compound) can lead to neurotoxic effects. A notable case involved a 55-year-old male parkinsonian patient with chronic exposure to n-hexane over 17 years. Neurophysiological tests suggested significant impacts on the central nervous system due to solvent exposure .

Toxicological Profile

The toxicological profile of n-hexane highlights various health effects associated with its exposure. Observational studies have reported muscle atrophy and decreased body weight as common findings in experimental animals exposed to n-hexane . The neurological system is identified as the most sensitive target for toxicity following inhalation exposure .

Summary Table: Biological Activity Overview

Property Details
Molecular Formula C12H26S
Molecular Weight 202.40 g/mol
Density 0.849 g/mL at 25°C
Key Enzyme Interactions Cytochrome P450 enzymes
Cell Signaling Pathways MAPK pathway activation
Effects on Apoptosis Interaction with p53 and Bcl-2
Neurotoxic Effects Chronic exposure linked to parkinsonism

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of Hexane, 1,1'-thiobis- with key analogs, focusing on molecular structure, physical properties, reactivity, and applications.

Structural Analogs with Thiobis- Linkages

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Features
Hexane, 1,1'-thiobis- 6294-31-1 C₁₂H₂₆S 196.290 Long-chain dialkyl sulfide; used as a reference in synthesis and metabolism studies .
Ethane, 1,1'-thiobis- (Ethyl Sulfide) 352-93-2 C₄H₁₀S 90.19 Short-chain analog; highly volatile (flash point: -9°C) .
Propane, 1,1'-thiobis- N/A C₆H₁₄S 118.25 Intermediate chain length; used in studies of sulfur-containing intermediates .
Ethene, 1,1'-thiobis- 627-51-0 C₄H₆S 86.16 Unsaturated analog; lower thermal stability (melting point: 353.06 K) .

Functionalized Thiobis- Derivatives

Sulfur Mustard (1,1'-Thiobis(2-chloroethane))
  • CAS No.: 505-60-2 (HD variant) .
  • Molecular Formula : C₄H₈Cl₂S.
  • Key Features: Highly toxic vesicant; forms sulfonium ions in hydrolysis reactions . Lower volatility (vapor pressure: 0.11 mm Hg at 25°C) compared to non-chlorinated analogs . Reacts with nucleophiles (e.g., cysteine) to form conjugates, relevant in detoxification studies .
Propanoic Acid, 3,3'-thiobis- Derivatives
  • Example : Dilauryl thiodipropionate (CAS 123-28-4).
  • Molecular Formula : C₃₀H₅₈O₄S.
  • Applications :
    • High Production Volume (HPV) chemical (>1 million lbs/year in the U.S.); used as a stabilizer in polymers and adhesives .
    • Exhibits superior thermal stability compared to aliphatic thiobis- compounds due to ester linkages .

Key Research Findings and Trends

Reactivity and Stability

  • Hydrolysis: Thiobis- compounds with electron-withdrawing groups (e.g., chlorine in sulfur mustard) undergo rapid hydrolysis, forming sulfoxides and sulfones . In contrast, Hexane, 1,1'-thiobis- is more stable under neutral conditions due to its non-polar alkyl chains.
  • Oxidation: Sulfides like Hexane, 1,1'-thiobis- can be oxidized to sulfoxides or sulfones using agents like hydrogen peroxide. For example, cyclic thionosulfites derived from thiobis- benzimidazole demonstrate configurational stability at the thiosulfinyl center .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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